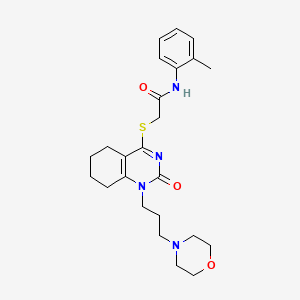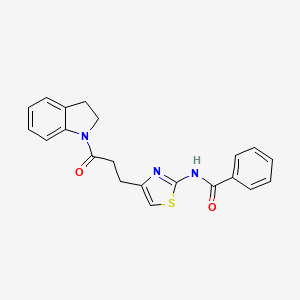![molecular formula C20H20Cl2N4OS B2612902 2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide CAS No. 868256-60-4](/img/structure/B2612902.png)
2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, and anticonvulsant effects .
Synthesis Analysis
The general method of synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . The required 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides can be obtained by reaction of the appropriate carboxylic acid hydrazides with (aryl)isothiocyanates .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The presence of multiple nitrogen atoms allows for the formation of various hydrogen bonds, contributing to their biological activity .Chemical Reactions Analysis
1,2,4-Triazoles can undergo various chemical reactions due to the presence of multiple reactive sites. For example, they can participate in [3+2] cycloaddition reactions .Applications De Recherche Scientifique
Synthesis and Structural Analysis
A new series of compounds including 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide have been synthesized, showing a wide range of pharmaceutical activities due to their 1,2,4-triazole ring systems. These activities include anti-inflammatory, analgesic, antibacterial, antifungal, anti-tubercular, antiviral, antitumor, anticonvulsant, and antidepressant effects. The structural assignment was confirmed through H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis, highlighting their potential for practical applications (MahyavanshiJyotindra et al., 2011).
Antimicrobial Screening
A variety of acetamide derivatives have been explored for their antimicrobial properties, demonstrating effectiveness against bacterial and fungal pathogens. This includes novel syntheses and assessments of their biological activity, showcasing the potential of such compounds in developing new antimicrobial agents (Baviskar et al., 2013).
Antiviral and Virucidal Activities
The antiviral and virucidal properties of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have been investigated, with some derivatives showing the potential to reduce viral replication. This includes evaluations of their cytotoxicity towards human cell lines and their effectiveness against specific viruses, indicating a promising avenue for the development of new antiviral drugs (Wujec et al., 2011).
Anticancer Evaluation
Research into the synthesis and in vitro anticancer evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles has identified compounds with significant activity against various cancer cell lines. This suggests the potential for these compounds to serve as leads for the development of new anticancer therapies, demonstrating specific cytotoxic and antiproliferative activities against targeted cancer cells (Zyabrev et al., 2022).
Mécanisme D'action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been extensively investigated for applications in various fields such as life sciences, environmental areas, medicinal science, and the nuclear industry . They have been endowed with versatile functions like biological activity, molecular magnetism, electronic conductivity, second-order nonlinear optics (NLO) activity, ferromagnetism, catalysis, and molecular recognition .
In the context of biological activity, some 1,2,4-triazole derivatives have shown significant antibacterial activity . They have also been used in the synthesis of coordination polymers, which have demonstrated luminescent sensitive detection for antibiotics and pesticides, and antitumor activities .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system
Cellular Effects
Triazole derivatives have been shown to exhibit significant antibacterial activity
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression
Propriétés
IUPAC Name |
2-[(4-butyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4OS/c1-2-3-11-26-19(14-7-5-4-6-8-14)24-25-20(26)28-13-18(27)23-15-9-10-16(21)17(22)12-15/h4-10,12H,2-3,11,13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZOAPHZRBHURC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide;hydrochloride](/img/structure/B2612819.png)


![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2612825.png)




![3,5-dimethyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B2612833.png)
![2-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanone O-methyloxime](/img/structure/B2612834.png)


![2-(4-chlorophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2612840.png)
![N-(4-bromo-2-fluorophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2612841.png)
